Iminophenimide

Description

Contextualization within Contemporary Organic Chemistry

3-Iminoisoindolin-1-one and its substituted analogs are important N-heterocycles that have garnered significant attention from chemists. mdpi.com Their unique structure, containing two different unsaturated carbon-heteroatom bonds on a five-membered ring, makes them valuable building blocks in organic synthesis. mdpi.comnih.gov

3-Iminoisoindolin-1-one is fundamentally classified as an imine derivative. An imine is a functional group containing a carbon-nitrogen double bond (C=N). In this molecule, the exocyclic C=N bond is a defining feature. Research indicates that 3-iminoisoindolin-1-ones can exist in solution as two tautomeric forms: the imine form and an amino form (3-aminoisoindol-1-one). researchgate.netnih.gov X-ray diffraction studies have shown that in the solid state, the molecule can exist as a zwitterion, sharing characteristics of both forms. researchgate.net

The structure of 3-iminoisoindolin-1-one is directly related to that of phthalimide (B116566), a well-known cyclic imide. wikipedia.org An imide functional group consists of two acyl (C=O) groups bonded to the same nitrogen atom. wikipedia.org 3-Iminoisoindolin-1-one can be viewed as a derivative of phthalimide where one of the carbonyl oxygen atoms is replaced by an imino (=NH) group. This structural relationship is central to its chemistry and synthetic utility.

Classification as an Imine Derivative

Historical Overview of Academic Investigations of Iminophenimide

The study of 3-iminoisoindolin-1-one is historically linked to the discovery and production of phthalocyanine (B1677752) pigments, which dates back to the early 20th century. It was identified as a key intermediate in the synthesis of these intensely colored macrocyclic compounds. The traditional synthesis of phthalocyanines often involves the reaction of phthalic anhydride (B1165640) with urea (B33335) or ammonia, a process where 3-iminoisoindolin-1-one is formed in situ. researchgate.net

While its role as a precursor was known, dedicated investigation into the synthesis and reactivity of 3-iminoisoindolin-1-one itself has become more prominent in recent decades. Researchers have developed numerous synthetic routes to access this heterocyclic core with greater efficiency and under milder conditions. mdpi.comresearchgate.netresearchgate.net These methods include transition-metal-catalyzed cyclizations, electrochemical synthesis, and novel multicomponent reactions. mdpi.comarkat-usa.orgresearchgate.net This shift reflects a growing appreciation for 3-iminoisoindolin-1-one not just as an intermediate, but as a versatile platform for constructing diverse and complex molecular architectures. researchgate.net

Scope and Significance of this compound in Scholarly Inquiry

The significance of 3-iminoisoindolin-1-one in modern chemical research lies in its versatility as a synthetic building block. Its bifunctional nature allows it to participate in a wide array of chemical transformations, making it a valuable precursor for various target molecules.

Key areas of scholarly inquiry include:

Synthesis of Heterocycles: It is widely used to create more complex heterocyclic systems, including unsymmetrical 1,3,5-triazapentadienes and other nitrogen-containing scaffolds. researchgate.netpsu.edu

Coordination Chemistry: The imine and amide groups can act as ligands, binding to metal centers. Researchers have synthesized novel metal complexes with palladium, platinum, copper, and zinc using 3-iminoisoindolin-1-one derivatives. researchgate.netpsu.edufigshare.comacs.org These complexes are studied for their unique structural properties and potential catalytic applications, such as in the hydrosilylation of alkynes. acs.org

Materials Science: As a fundamental precursor to phthalocyanines, it remains crucial in the development of dyes, pigments, and functional materials for applications like electrophotographic toners and heat-sensitive colorants. researchgate.netnih.gov

Development of Synthetic Methods: The synthesis of the 3-iminoisoindolin-1-one core itself is an active area of research. Recent developments focus on catalyst-free, visible-light-induced, and cobalt-catalyzed methods to improve efficiency, yield, and substrate scope. mdpi.comarkat-usa.orgacs.org These advancements make the derivatives more accessible for various applications. researchgate.net

The ongoing research into 3-iminoisoindolin-1-one highlights its established importance and future potential in organic synthesis, coordination chemistry, and materials science.

Data Tables

Table 1: Physicochemical Properties of 3-Iminoisoindolin-1-one

| Property | Value | Source |

| IUPAC Name | 3-aminoisoindol-1-one | nih.gov |

| Molecular Formula | C₈H₆N₂O | nih.gov |

| Molecular Weight | 146.15 g/mol | nih.gov |

| CAS Number | 14352-51-3 | nih.gov |

| Appearance | Solid | researchgate.net |

Table 2: Selected Spectroscopic Data for a Zinc Complex of 3-Iminoisoindolin-1-one

The data below corresponds to the complex [Zn{H₂NCNC(O)C₆H₄}₂(OAc)₂], synthesized from 3-iminoisoindolin-1-one and zinc acetate.

| Spectroscopic Technique | Observed Signals (cm⁻¹ or ppm) | Assignment | Source |

| IR (cm⁻¹) | 3280, 3177, 3097, 3068 | ν(N-H) and ν(C-H) | researchgate.net |

| 1738, 1689, 1615, 1597 | ν(C=O) and ν(C=N) | researchgate.net | |

| 1564 | δ(N-H) | researchgate.net | |

| ¹H NMR (ppm) | 7.82–7.44 | Aryl protons (m, 8H) | researchgate.net |

| 1.95 | Methyl protons (s, 6H) | researchgate.net | |

| ¹³C NMR (ppm) | 180.1 | C=O (amide) | researchgate.net |

| 169.1 | C=O (acetate) | researchgate.net | |

| 161.9 | C=N | researchgate.net | |

| 133.6, 132.4, 130.2, 123.7, 122.3 | Aryl carbons | researchgate.net | |

| 22.0 | Methyl carbon | researchgate.net |

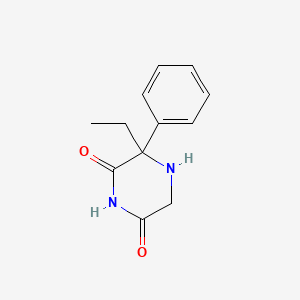

Structure

3D Structure

Properties

CAS No. |

7008-18-6 |

|---|---|

Molecular Formula |

C12H14N2O2 |

Molecular Weight |

218.25 g/mol |

IUPAC Name |

3-ethyl-3-phenylpiperazine-2,6-dione |

InChI |

InChI=1S/C12H14N2O2/c1-2-12(9-6-4-3-5-7-9)11(16)14-10(15)8-13-12/h3-7,13H,2,8H2,1H3,(H,14,15,16) |

InChI Key |

ANPJDCDLXKNSPS-UHFFFAOYSA-N |

SMILES |

CCC1(C(=O)NC(=O)CN1)C2=CC=CC=C2 |

Canonical SMILES |

CCC1(C(=O)NC(=O)CN1)C2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Iminophenimide and Analogous Structures

Mechanistic Understanding of Primary Amine-Carbonyl Condensation Reactions

The formation of an imine from a primary amine and a carbonyl compound is a well-understood process that involves two main stages: the initial nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate, and the subsequent elimination of water to form the C=N double bond. libretexts.orgjove.com

Acid catalysis is crucial for accelerating the rate of imine formation. masterorganicchemistry.comlibretexts.org The catalyst's primary role is to protonate the carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weakly nucleophilic primary amine. pearson.com Following the formation of the carbinolamine, the acid catalyst protonates the hydroxyl group, transforming it into a much better leaving group (H₂O). libretexts.orgjove.com This facilitates the elimination step, leading to the formation of an iminium ion, which is then deprotonated to yield the neutral imine. libretexts.orgjove.com

The reaction rate is highly dependent on the pH of the medium. jove.com If the solution is too acidic (low pH), the primary amine nucleophile will be protonated, rendering it non-nucleophilic and unable to initiate the reaction. libretexts.orgjove.com Conversely, if the medium is too basic (high pH), the protonation of the carbinolamine's hydroxyl group will not occur, slowing down the rate-determining elimination step. libretexts.orgjove.com Consequently, the optimal pH for imine formation is typically weakly acidic, often around pH 4.5. jove.com

The mechanistic steps of acid-catalyzed imine formation can be systematically described by the Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation (PADPED) sequence. masterorganicchemistry.com This mnemonic provides a clear framework for understanding the electron and proton transfers throughout the reaction. masterorganicchemistry.commasterorganicchemistry.com

The PADPED Sequence:

P rotonation: The carbonyl oxygen is protonated by the acid catalyst. masterorganicchemistry.compearson.com

A ddition: The lone pair of the primary amine attacks the now highly electrophilic carbonyl carbon. masterorganicchemistry.compearson.com

D eprotonation: A proton is transferred from the nitrogen to a base, neutralizing the charge and forming the carbinolamine intermediate. masterorganicchemistry.comlibretexts.org

P rotonation: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, forming a good leaving group (H₂O). masterorganicchemistry.comlibretexts.org

E limination: The lone pair on the nitrogen assists in the elimination of the water molecule, forming a C=N double bond and a positively charged iminium ion. masterorganicchemistry.comlibretexts.org

D eprotonation: A base removes the final proton from the nitrogen, yielding the neutral imine product and regenerating the catalyst. masterorganicchemistry.comlibretexts.org

This same PADPED sequence, in reverse, describes the hydrolysis of imines back to their corresponding primary amines and carbonyl compounds when treated with aqueous acid. masterorganicchemistry.comquizlet.com

Acid-Catalyzed Pathways for Imine Formation

Exploration of Targeted Synthetic Routes for Iminophenimide

While this compound itself is an imide, the principles of precursor identification and stereoselective synthesis are central to the creation of complex molecules, including analogous structures that do contain imine functionalities.

For any target molecule, the synthesis begins with identifying readily available starting materials, or precursors. For a hypothetical imine analog of this compound, one would need a primary amine and a ketone. Based on the structure of this compound (3-ethyl-3-phenylpiperazine-2,6-dione), a hypothetical imine synthesis could start from propiophenone (B1677668) and a diamine. wikipedia.org

Reaction optimization is a critical step to maximize yield and purity. This involves systematically adjusting various parameters.

Key Parameters for Imine Synthesis Optimization:

| Parameter | Considerations | Example Techniques |

|---|---|---|

| Catalyst | Type (Brønsted or Lewis acid), concentration. diva-portal.org | Use of p-toluenesulfonic acid (p-TsOH), HBF₄·DEE, or heterogeneous catalysts like Amberlyst® 15. diva-portal.orgpeerj.com |

| Solvent | Polarity, ability to remove water azeotropically. | Toluene or benzene (B151609) with a Dean-Stark apparatus to remove water; or green solvents like ethanol (B145695) or water. acs.orgdigitellinc.com |

| Temperature | Affects reaction rate; must be controlled to avoid side reactions. | Reactions may be run at room temperature or require heating (reflux). icevirtuallibrary.com |

| Dehydrating Agent | To drive the equilibrium towards product formation. | Use of molecular sieves, MgSO₄, or tetraethyl orthosilicate (B98303). acs.org |

| Concentration | Higher concentrations can increase reaction rates. | Optimization studies vary reactant molar ratios. nih.gov |

For instance, the synthesis of sterically hindered imines can be achieved using tetraethyl orthosilicate as a non-acidic dehydrating agent. masterorganicchemistry.com

When the target imine or its subsequent product contains stereocenters, stereoselective synthesis becomes paramount. wiley-vch.de This is particularly relevant in pharmaceutical chemistry, where a single enantiomer often possesses the desired biological activity. diva-portal.org

Strategies for Stereoselective Imine-Related Synthesis:

Chiral Auxiliaries: A chiral auxiliary attached to the amine or carbonyl precursor can direct the stereochemical outcome of a subsequent nucleophilic addition to the imine. The auxiliary is removed after the key stereocenter is set. wiley-vch.de

Chiral Catalysts: A chiral catalyst, such as a chiral Brønsted acid or a metal complex with a chiral ligand, can create a chiral environment that favors the formation of one enantiomer over the other. researchgate.netnih.gov For example, the combination of a Ruthenium complex and a chiral carboxylic acid has been used for the enantioselective synthesis of cyclic sulfondiimine derivatives. researchgate.net

Substrate Control: If a stereocenter already exists in one of the precursors, it can influence the stereochemistry of the newly formed center. nih.gov

The addition of nucleophiles to chiral N-tert-butanesulfinyl imines is a powerful and widely used method for the asymmetric synthesis of amines and nitrogen-containing heterocycles, as the sulfinyl group acts as a potent chiral director. beilstein-journals.org

Precursor Identification and Reaction Optimization

Sustainable and Green Chemistry Strategies in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability. The principles of green chemistry aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency. acs.orggctlc.org These principles are highly applicable to imine synthesis.

Green Chemistry Approaches to Imine Synthesis:

| Principle | Application in Imine Synthesis |

|---|---|

| Safer Solvents | Replacing hazardous solvents like benzene or chlorinated hydrocarbons with greener alternatives such as water, ethanol, or even citrus juice. acs.orgdigitellinc.comgctlc.org |

| Catalysis | Using recyclable heterogeneous catalysts (e.g., clays, zeolites, functional polymers) instead of stoichiometric reagents or corrosive mineral acids. peerj.comicevirtuallibrary.com |

| Energy Efficiency | Employing methods like sonication or microwave irradiation to accelerate reactions at lower temperatures and shorter times. acs.orgpeerj.com |

| Atom Economy | Designing tandem or one-pot reactions where a starting material is converted through multiple steps in a single vessel, reducing waste from intermediate purification. nih.gov For example, the tandem synthesis of imines directly from alcohols and nitro compounds. nih.gov |

| Waste Prevention | Using solvent-free reaction conditions with heterogeneous catalysts and desiccants. acs.org |

Recent research has demonstrated highly efficient imine synthesis using water as a solvent combined with sonication, leading to high yields and pure products with minimal environmental impact. digitellinc.com Another innovative approach uses freshly squeezed citrus juice as a biodegradable, non-toxic solvent and acid catalyst. gctlc.orgtandfonline.com

Development of High-Throughput Synthesis Methodologies

The growing interest in this compound and its structural analogs, such as thalidomide (B1683933), pomalidomide, and lenalidomide, stems from their significant immunomodulatory properties and their application as E3 ligase recruiting elements in novel therapeutics like proteolysis-targeting chimeras (PROTACs). nih.govcornell.edu The optimization of these molecules for specific biological targets is often an empirical process that requires the synthesis and screening of extensive compound libraries to establish structure-activity relationships (SAR). burleylabs.co.uk Consequently, traditional, stepwise synthetic routes with multiple purification stages are often too slow and labor-intensive to meet the demands of modern drug discovery. nih.govburleylabs.co.uk This has spurred the development of innovative high-throughput synthesis (HTS) methodologies designed to accelerate the generation of diverse molecular libraries. burleylabs.co.ukresearchgate.net These advanced approaches focus on efficiency, speed, and automation, enabling the rapid exploration of chemical space. chemrxiv.org

Key strategies in the high-throughput synthesis of this compound-like scaffolds include multicomponent reactions (MCRs), automated nanoscale synthesis, and efficient one-pot procedures. nih.govbiorxiv.org MCRs are particularly powerful as they allow for the assembly of structurally complex products from three or more starting materials in a single reaction vessel, offering high atom economy and combinatorial flexibility. researchgate.netresearchgate.net This approach is ideal for rapidly generating large, diverse libraries of glutarimide-containing compounds. biorxiv.org

A notable example involves the use of a Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction to create a library of over 200 glutarimide (B196013) derivatives. biorxiv.org This strategy utilizes glutarimide-containing aldehyde intermediates, which are reacted with a range of commercial amidines and isocyanides to produce drug-like molecular glue candidates. biorxiv.org

| Reaction Type | Key Reactants | Number of Derivatives Synthesized | Key Advantage | Reference |

|---|---|---|---|---|

| Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction | Glutarimide-containing aldehydes, amidines, isocyanides | >200 | Facile generation of a chemically diverse library from simple intermediates. | biorxiv.org |

| Ugi Four-Component Reaction | Amine, aldehyde (or ketone), carboxylic acid, isocyanide | 14+ | Introduces two points of diversity for creating natural product derivatives. | researchgate.net |

| One-Pot Microwave-Assisted Synthesis | Cyclic anhydride (B1165640), glutamic acid, ammonium (B1175870) chloride | Multiple analogs | Rapid (minutes) synthesis with good yields and structural variation. | researchgate.net |

Another significant advancement is the integration of automated, nanoscale synthesis with rapid phenotypic screening. nih.gov This "direct-to-biology" (D2B) approach utilizes robotic platforms and acoustic liquid handlers to perform thousands of reactions on a nanoliter scale, often in 384- or 1536-well plates. nih.govoctant.bio The resulting unpurified compound libraries can be directly screened in cell-based assays, dramatically accelerating the discovery timeline from weeks to days. researchgate.net This methodology enables the swift identification of potent molecular glues and provides immediate biological feedback for iterative chemical design. nih.gov

Furthermore, streamlined one-pot synthetic protocols that eliminate the need for intermediate purification steps have been developed. nih.govcornell.edu These methods provide rapid access to a multitude of immunomodulatory imide drug (IMiD) analogs and are highly amenable to parallel synthesis formats. nih.govtechnologynetworks.com For instance, a novel one-pot method allows for the efficient synthesis of various IMiD analogs, facilitating the exploration of structure-degradation relationships. nih.govcornell.edu Microwave-assisted synthesis has also been employed as a green and efficient method to produce thalidomide and its analogs in a one-pot, multicomponent system, significantly reducing reaction times to minutes. researchgate.net

These high-throughput methodologies collectively represent a paradigm shift in the synthesis of this compound and its analogs. By enabling the rapid and cost-effective production of large and diverse chemical libraries, they provide essential tools for accelerating drug discovery and expanding the therapeutic potential of this important class of compounds.

| Synthesis Method | Typical Throughput | Scale | Purification Requirement | Key Advantage | Reference |

|---|---|---|---|---|---|

| Traditional Stepwise Synthesis | Low (1-10s of compounds) | mg to g | Required at each step | Well-established, suitable for scale-up of a single target. | nih.gov |

| One-Pot Parallel Synthesis | Medium (10s-100s of compounds) | mg | Final product only | Rapid access to analogs without intermediate purification. | nih.govcornell.edu |

| Multicomponent Reactions (MCRs) | High (100s of compounds) | mg | Final product only | High structural diversity from simple starting materials in one step. | nih.govbiorxiv.org |

| Automated Nanoscale Synthesis (D2B) | Very High (1000s of compounds) | nmol | Often none (direct screening) | Massive parallelization, minimal reagent use, integrated with screening. | nih.govresearchgate.net |

Fundamental and Applied Reaction Mechanisms of Iminophenimide

Hydrolysis Kinetics and Equilibrium Studies

The hydrolysis of imines, including iminophenimide, is a reversible process that leads to the formation of the corresponding aldehyde or ketone and a primary amine. jove.commasterorganicchemistry.com The presence of the phenolic group in this compound introduces specific electronic and potential intramolecular catalytic effects that influence the kinetics and equilibrium of this transformation.

Mechanistic Reversibility of Imine Formation and Hydrolysis

The equilibrium between the imine and its hydrolysis products is highly dependent on the reaction conditions. In the presence of a large excess of water, the equilibrium is driven towards the aldehyde/ketone and amine products. masterorganicchemistry.com Conversely, the removal of water is necessary to favor the formation of the imine. masterorganicchemistry.com The pH of the solution is a critical factor, with the maximum rate of imine formation and hydrolysis often observed around a pH of 5. libretexts.org At very low pH, the amine nucleophile is protonated and becomes unreactive, while at high pH, there is insufficient acid to catalyze the dehydration of the carbinolamine intermediate. libretexts.org

For phenolic imines like this compound, the ortho-hydroxy group can participate in intramolecular hydrogen bonding with the imine nitrogen. This interaction can stabilize the imine form and influence the hydrolysis rate. Studies on salicylaldehyde-derived imines have shown that the phenolate (B1203915) anion can act as an intramolecular general base, facilitating the attack of water on the imine carbon. publish.csiro.au

Table 1: General Steps in the Acid-Catalyzed Hydrolysis of this compound

| Step | Description |

| 1 | Protonation of the imine nitrogen to form an iminium ion. |

| 2 | Nucleophilic attack by water on the iminium carbon. |

| 3 | Proton transfer to form a protonated carbinolamine. |

| 4 | Elimination of the primary amine to yield a protonated carbonyl. |

| 5 | Deprotonation to regenerate the carbonyl compound and the acid catalyst. |

Solvent Effects on Reaction Thermodynamics and Kinetics

The solvent plays a crucial role in the thermodynamics and kinetics of imine hydrolysis by stabilizing or destabilizing reactants, intermediates, and transition states. acs.org The polarity of the solvent and its ability to form hydrogen bonds are particularly important. researchgate.net In the hydrolysis of this compound, a polar protic solvent like water is not only a reactant but also actively participates in the stabilization of charged intermediates such as the iminium ion through solvation. nih.gov

The rate of hydrolysis can be significantly affected by the solvent's ability to act as a hydrogen bond donor or acceptor. researchgate.net For phenolic imines, hydrogen bonding between the phenolic hydroxyl group and the solvent can compete with intramolecular hydrogen bonding, thereby affecting the stability of the imine and the transition state for hydrolysis. nih.gov The choice of solvent can thus shift the equilibrium and alter the reaction rate. For instance, in solvents that are strong hydrogen bond acceptors, the rate of reactions involving phenolic hydroxyl groups can be dramatically reduced. researchgate.net

Computational studies on related systems have shown that solvent effects, when modeled, can significantly refine the understanding of reaction barriers and mechanisms. chinesechemsoc.org The dielectric constant of the solvent also influences the stability of charged species, with more polar solvents generally favoring pathways that involve charge separation.

Table 2: Influence of Solvent Properties on this compound Hydrolysis

| Solvent Property | Effect on Hydrolysis | Rationale |

| Polarity | Generally accelerates the reaction. | Stabilizes charged intermediates like the iminium ion. nih.gov |

| Hydrogen Bond Donating Ability | Can facilitate protonation steps. | Assists in the activation of the imine for nucleophilic attack. nih.gov |

| Hydrogen Bond Accepting Ability | May decrease the rate. | Can interfere with intramolecular catalysis by the phenolic group. researchgate.net |

Catalytic Roles and Reactivity Modes

The unique structural features of this compound allow it and its derivatives to participate in and catalyze a variety of organic reactions. The formation of iminium ions is central to its catalytic activity, enabling a range of transformations.

Iminium Ion Intermediates in Organic Transformations

The condensation of this compound with an α,β-unsaturated aldehyde or ketone can generate a transient iminium ion. This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the carbonyl compound, activating it for nucleophilic attack. acs.org This mode of activation is a cornerstone of organocatalysis. researchgate.net The resulting iminium ion is a powerful electrophile that can participate in various reactions, including Michael additions, Friedel-Crafts alkylations, and cycloadditions. csic.esnumberanalytics.com The phenolic group in this compound-derived catalysts can further modulate reactivity and selectivity through hydrogen bonding or by acting as a Brønsted acid/base site. rsc.org

Organocatalytic Applications of this compound-Derived Systems

This compound derivatives have been employed as organocatalysts in a variety of reactions. researchgate.net Chiral secondary amines derived from this compound can catalyze reactions through both enamine and iminium ion intermediates. researchgate.net For example, in the Michael addition of nucleophiles to α,β-unsaturated aldehydes, the catalyst forms an iminium ion with the aldehyde, which then reacts with the nucleophile. csic.es The phenolic moiety can play a crucial role in organizing the transition state through hydrogen bonding, thereby influencing the stereochemical outcome of the reaction. Bifunctional catalysts incorporating a phenolic group and a thiourea (B124793) moiety have been shown to be highly effective in promoting asymmetric reactions. rsc.org

Asymmetric Catalysis Utilizing this compound Scaffolds

The rigid and tunable structure of this compound makes it an excellent scaffold for the design of chiral ligands and organocatalysts for asymmetric synthesis. uchile.cl Chiral this compound-based Schiff base ligands can coordinate with metal centers to create catalysts for a wide range of enantioselective transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions. acs.org

In the realm of organocatalysis, chiral catalysts derived from this compound are used to control the stereochemistry of reactions. For instance, cinchona alkaloid-derived thioureas containing a phenolic group have been successfully used in the asymmetric Michael addition of malonates to nitroalkenes. rsc.org The catalyst activates the nitroalkene through hydrogen bonding with the thiourea part, while the basic amine and potentially the phenol (B47542) group interact with the nucleophile, leading to high enantioselectivity. rsc.org The development of such bifunctional and multifunctional catalysts based on this compound scaffolds continues to be an active area of research, with applications in the synthesis of complex, biologically active molecules. csic.escore.ac.uk

Electrophilic and Nucleophilic Reactivity Profiling

The reactivity of this compound is dictated by the imine (C=N) functional group, which imparts both electrophilic and nucleophilic characteristics to the molecule.

The carbon atom of the imine double bond is analogous to the carbonyl carbon in aldehydes and ketones, rendering it electrophilic. masterorganicchemistry.com This electrophilicity arises from the polarization of the C=N bond due to the higher electronegativity of nitrogen compared to carbon. Consequently, this carbon center is susceptible to attack by nucleophiles. The general mechanism involves the addition of a nucleophile to the imine carbon, leading to the formation of a tetrahedral intermediate.

Conversely, the nitrogen atom of the imine group possesses a lone pair of electrons, making it nucleophilic and basic. youtube.com This nitrogen can be protonated by acids, which enhances the electrophilicity of the imine carbon, making it more susceptible to attack by even weak nucleophiles. masterorganicchemistry.com The nucleophilic character of the nitrogen is fundamental to its role in various reactions, including its potential to act as a base or to be alkylated.

| Reactive Center | Character | Potential Reactions |

| Imine Carbon | Electrophilic | Nucleophilic addition |

| Imine Nitrogen | Nucleophilic, Basic | Protonation, Alkylation |

Factors such as steric hindrance around the imine group and the electronic effects of the substituents on the aromatic rings of this compound would be expected to modulate this inherent reactivity.

Reductive Amination Pathways Involving this compound

Reductive amination is a cornerstone of amine synthesis, involving the conversion of a carbonyl compound into an amine. numberanalytics.com This process typically proceeds through the formation of an imine or an iminium ion intermediate, which is then reduced to the corresponding amine. harvard.edusynplechem.com Given its structure, this compound can be conceptualized as both a product of a reductive amination reaction and a potential intermediate in the synthesis of more complex amines.

The synthesis of this compound itself could plausibly be achieved through the reductive amination of a suitable ketone precursor with an appropriate primary amine. The general pathway for such a transformation is outlined below:

Imine Formation: A ketone reacts with a primary amine in a condensation reaction to form an imine (in this case, this compound) and water. masterorganicchemistry.com This step is often catalyzed by acid. masterorganicchemistry.com

Reduction: The formed imine is then reduced to the corresponding secondary amine. However, if the desired product is the imine itself, this reduction step is omitted.

Alternatively, this compound, as a pre-formed imine, can be a key intermediate in reductive amination pathways to produce secondary amines. In this context, this compound would be subjected to reduction using various reducing agents. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), as well as catalytic hydrogenation (H₂/catalyst). synplechem.comsigmaaldrich.com

The general pathways for reductive amination are:

Direct Reductive Amination: This involves the direct reduction of the imine or iminium ion to form the amine. numberanalytics.com

Indirect Reductive Amination: This pathway involves the initial formation of the imine, followed by its reduction. numberanalytics.com

The choice of reducing agent and reaction conditions is crucial for the selectivity and efficiency of the reductive amination process. harvard.edu For instance, sodium cyanoborohydride is effective under mildly acidic conditions where the iminium ion is readily formed and reduced more rapidly than the starting carbonyl compound. harvard.edu

The following table summarizes the potential role of this compound in reductive amination:

| Role of this compound | Reaction Type | Reactants | Products |

| Product | Imine Formation (Condensation) | Ketone + Primary Amine | This compound + Water |

| Intermediate | Reduction of Imine | This compound + Reducing Agent | Secondary Amine |

Structural Diversification and Derivative Chemistry of Iminophenimide

Design and Synthesis of Novel Iminophenimide Derivatives

The synthesis of derivatives from a parent molecule like this compound is a common strategy in medicinal chemistry to explore structure-activity relationships. However, specific studies detailing the diversification of the this compound scaffold are not extensively reported in publicly accessible scientific literature. The following subsections discuss potential strategies for its functionalization based on the known reactivity of the piperazine-2,6-dione (B107378) core.

The structure of this compound offers several sites for potential chemical modification. The secondary amine at position 1 is a primary target for functionalization. N-alkylation, N-acylation, or N-arylation at this position could introduce a wide variety of substituents, thereby modulating the compound's physicochemical properties. General methods for the N-substitution of piperazine-2,6-diones have been described, often involving reactions with alkyl halides, acyl chlorides, or aryl halides under basic conditions. nih.govresearchgate.net For instance, the reaction with 1,4-dibromobutane (B41627) or 1,3-dibromopropane (B121459) has been used to introduce linker arms for further derivatization in related 3-phenylpiperidine-2,6-diones. nih.gov

Another potential avenue for derivatization is the modification of the phenyl ring. Electrophilic aromatic substitution reactions, such as nitration or halogenation, could introduce functional groups onto the phenyl ring, although the specific reaction conditions would need to be optimized to avoid side reactions with the piperazine (B1678402) core.

The piperazine-2,6-dione scaffold of this compound can serve as a building block for the construction of more complex heterocyclic systems. One common approach is the formation of bridged bicyclic structures to create conformationally rigid analogs. nih.govresearchgate.net For example, intramolecular cyclization reactions involving substituents at the N1 and C3 positions could lead to fused or bridged ring systems. While specific examples starting from this compound are not documented, the synthesis of 2,6-bridged piperazines has been achieved through methods like Dieckmann analogous cyclization or aldol (B89426) reactions of appropriately functionalized piperazine-2,6-diones. nih.govresearchgate.net Such strategies are employed to orient pharmacophoric elements in a defined three-dimensional space, which can enhance binding affinity to biological targets.

Rational Functionalization Strategies for Enhanced Reactivity

Conformational Analysis of this compound and its Derivatives

The three-dimensional shape of a molecule, or its conformation, plays a significant role in its interactions with biological macromolecules. The piperazine-2,6-dione ring in this compound is not planar and can adopt several conformations.

The six-membered piperazine ring can theoretically exist in chair, boat, and twist-boat conformations. For piperazine-2,5-diones, the ring is often found in a flattened boat or a planar conformation due to the presence of the two amide bonds. However, for piperazine-2,6-diones like this compound, the conformational landscape is more complex. The presence of sp3 hybridized carbons allows for more puckering.

The conformation of the piperazine-2,6-dione ring in this compound would likely be a distorted chair or boat form. The energetic preference for a particular conformation would be influenced by the steric bulk of the substituents. The large phenyl and ethyl groups at C3 would have a significant impact on the conformational equilibrium. In a chair-like conformation, these substituents would occupy either axial or equatorial positions, with the equatorial position generally being more stable for bulky groups to minimize steric strain. Computational modeling and spectroscopic techniques like NMR would be required to determine the preferred conformation of this compound and its derivatives in solution. However, specific conformational analysis studies for this compound are not available in the surveyed literature.

Advanced Spectroscopic Characterization Techniques for Iminophenimide

Vibrational Spectroscopy for Molecular Structure Elucidation

Vibrational spectroscopy probes the quantized vibrational energy states of a molecule. By measuring the absorption or scattering of light, it provides a "molecular fingerprint," revealing the presence of specific functional groups and offering insights into the molecular structure.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations such as stretching and bending. The resulting spectrum provides qualitative information about the functional groups present in a molecule. For Iminophenimide (3-ethyl-3-phenylpiperazine-2,6-dione), the key structural features include two amide (dione) carbonyl groups, secondary amine (N-H) bonds within the piperazine (B1678402) ring, a phenyl group, and an ethyl group.

While a dedicated FTIR spectrum for this compound was not found in the surveyed literature, data from analogous piperazine-2,5-dione and related structures allow for the prediction of its characteristic absorption bands. researchgate.net The spectrum would be dominated by strong absorptions from the carbonyl (C=O) groups and the N-H bonds. The phenyl and alkyl groups would also exhibit characteristic peaks. For instance, studies on similar piperazine-2,5-dione derivatives show distinct N-H absorption around 3266 cm⁻¹ and carbonyl stretching near 1683 cm⁻¹. researchgate.net

Table 1: Predicted FTIR Absorption Bands for this compound Based on Analogous Compounds This table is based on data from structurally similar compounds, as specific data for this compound was not available in the search results.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference Compound/Group | Citation |

| Amine/Amide | N-H Stretch | ~3266 | Piperazine-2,5-dione derivatives | researchgate.net |

| Carbonyl | C=O Stretch | ~1683 | Piperazine-2,5-dione derivatives | researchgate.net |

| Aromatic Ring | C=C Stretch | ~1625 | Piperazine-2,5-dione derivatives | researchgate.net |

| Aromatic Ring | C-H Stretch | 3100-3000 | General Aromatic Compounds | |

| Alkyl (Ethyl/CH₂) | C-H Stretch | 2960-2850 | General Alkyl Groups |

Raman Spectroscopy and Surface-Enhanced Raman Scattering (SERS)

No specific Raman spectra for this compound were identified in the available literature. However, analysis of related structures like 1-(pyrid-4-yl)piperazine demonstrates the utility of Raman spectroscopy in identifying vibrations of the piperazine ring. thermofisher.com

Surface-Enhanced Raman Scattering (SERS) is a technique that can dramatically amplify the Raman signal (by factors of 10¹⁰ or more) for molecules adsorbed onto a roughened metal surface, such as silver or gold. mdpi.com This enhancement allows for the detection of analytes at very low concentrations, potentially down to the single-molecule level. mdpi.comrsc.org A SERS study of this compound would provide detailed vibrational information, especially regarding the orientation of the molecule on the substrate surface, but no such studies were found.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides information on the electronic structure of a molecule by observing transitions between electronic energy levels upon the absorption or emission of ultraviolet or visible light.

Ultraviolet-Visible (UV/Vis) Spectroscopy

Ultraviolet-Visible (UV/Vis) spectroscopy measures the absorption of UV or visible light, which promotes electrons from a ground state to a higher energy excited state. The wavelengths of absorption are characteristic of the molecule's chromophores—the parts of the molecule that absorb light. researchgate.net In this compound, the primary chromophores are the phenyl ring and the two carbonyl groups of the piperazine-2,6-dione (B107378) system.

The conjugated π-system of the phenyl ring is expected to give rise to strong π → π* transitions. The carbonyl groups also have non-bonding electrons (n) which can undergo n → π* transitions. Specific experimental UV/Vis absorption data, such as the wavelength of maximum absorbance (λmax) and molar absorptivity values for this compound, were not available in the reviewed search results. For related aromatic imines, these transitions are well-documented and can be modified by the chemical structure and solvent. nih.gov

Photoluminescence Spectroscopy

Photoluminescence (PL) spectroscopy is the study of light emitted by a substance after it has absorbed photons. This emission, often called fluorescence or phosphorescence, occurs as excited electrons relax to the ground state. PL spectra provide information about the electronic excited states of a molecule. The technique is highly sensitive and can be influenced by molecular structure, conformation, and environment.

While some complex piperazine derivatives have been studied for their fluorescence properties, particularly in the context of biological probes, no specific photoluminescence data for this compound was found in the literature search. The presence of the aromatic ring suggests that the compound could potentially exhibit fluorescence, but its efficiency would depend on various factors, including the rigidity of the structure and potential quenching pathways.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for the unambiguous determination of molecular structure. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

Although a complete, published NMR spectral dataset for this compound (3-ethyl-3-phenylpiperazine-2,6-dione) was not found, detailed spectral information for extremely close structural analogs, such as (R)-3-ethyl-3-phenylpiperidine-2,6-dione (an isomer) and various substituted phenylpiperazines, is available and allows for a well-grounded prediction of the expected spectra.

For ¹H NMR, one would expect distinct signals for the phenyl protons (typically in the 7.2-7.4 ppm region), the N-H proton of the piperazine ring, the CH₂ group of the ethyl substituent, the CH₂ group of the piperazine ring, and the CH₃ group of the ethyl substituent. The splitting patterns (multiplicity) of these signals would reveal the number of neighboring protons, confirming the connectivity.

For ¹³C NMR, distinct signals would appear for the two carbonyl carbons (in the 165-175 ppm range), the aromatic carbons of the phenyl ring (125-140 ppm range), and the aliphatic carbons of the ethyl and piperazine ring structures.

Table 2: Representative ¹H and ¹³C NMR Data from Compounds Analogous to this compound This table provides data from closely related structures to infer the expected chemical shifts for this compound. Note the specific compound referenced for each dataset.

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Reference Compound | Citation |

| ¹H | Phenyl (Ar-H) | 7.27-7.41 (m) | 1-Methyl-3-phenylpiperazine | |

| ¹H | Ring CH₂ | 1.92-2.15 (m), 2.80-3.11 (m) | 1-Methyl-3-phenylpiperazine | |

| ¹H | Ethyl CH₂ | ~2.5 (q) | Predicted | |

| ¹H | Ethyl CH₃ | ~1.1 (t) | 1-Ethyl-4-benzyl-2-oxo-3-phenylpiperazine | |

| ¹³C | Carbonyl (C=O) | ~168-172 | General Piperazine-2,6-diones | |

| ¹³C | Aromatic (Ar-C) | 127.3, 127.9, 128.8, 142.9 | 1-Methyl-3-phenylpiperazine | |

| ¹³C | Ring C (quaternary) | ~64 | 1-Methyl-3-phenylpiperazine | |

| ¹³C | Ring CH₂ | 46.7, 55.6 | 1-Methyl-3-phenylpiperazine | |

| ¹³C | Ethyl CH₂ | ~30-40 | Predicted | |

| ¹³C | Ethyl CH₃ | ~12 | 1-Ethyl-4-benzyl-2-oxo-3-phenylpiperazine |

Proton (¹H) NMR Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental technique for determining the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. For this compound, the ¹H NMR spectrum would be expected to show distinct signals corresponding to the protons of the ethyl group, the phenyl group, and the piperazinedione ring.

Expected ¹H NMR Spectral Features for this compound:

Ethyl Group: A triplet for the methyl (CH₃) protons, coupled to the adjacent methylene (B1212753) protons, and a quartet for the methylene (CH₂) protons, coupled to the methyl protons.

Phenyl Group: A series of multiplets in the aromatic region of the spectrum, corresponding to the five protons on the phenyl ring.

Piperazinedione Ring: Signals for the methylene (CH₂) protons and the amine (NH) proton within the heterocyclic ring. The NH proton signal might be broad and its chemical shift could be dependent on the solvent and concentration.

Although specific experimental ¹H NMR data for this compound is not available in the searched literature, analysis of related structures suggests where these peaks might appear.

Carbon (¹³C) NMR Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. A proton-decoupled ¹³C NMR spectrum of this compound would display a single peak for each unique carbon atom.

Expected ¹³C NMR Spectral Features for this compound:

Carbonyl Carbons: Two distinct signals for the two carbonyl (C=O) carbons in the piperazinedione ring, expected at the downfield end of the spectrum (typically 160-180 ppm).

Phenyl Carbons: Several signals in the aromatic region (typically 125-150 ppm) corresponding to the carbon atoms of the phenyl group.

Aliphatic Carbons: Signals for the carbons of the ethyl group and the methylene and quaternary carbons of the piperazinedione ring.

Specific, experimentally verified ¹³C NMR data for this compound could not be located in the public domain through the conducted searches.

Advanced Multi-dimensional NMR Techniques

To unambiguously assign the proton and carbon signals and to elucidate the complete three-dimensional structure of this compound, advanced multi-dimensional NMR techniques would be necessary. These include:

COSY (Correlation Spectroscopy): To identify proton-proton coupling networks.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons, which is crucial for connecting different parts of the molecule.

No published studies employing these advanced NMR techniques for the characterization of this compound were found.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique used to determine the molecular weight of a compound with high accuracy. nih.govnih.gov For this compound, ESI-MS would be expected to show a prominent signal corresponding to the protonated molecule [M+H]⁺ at m/z 219.11. nist.govrsc.org This technique is particularly useful as it typically causes minimal fragmentation, allowing for clear determination of the molecular ion. nih.gov Further analysis using tandem mass spectrometry (MS/MS) could provide detailed structural information through controlled fragmentation of the parent ion. carleton.edu

While the NIST WebBook provides an electron ionization mass spectrum for a methylated derivative of a related compound (2,6-Piperidinedione, 3-ethyl-1-methyl-3-phenyl-), specific ESI-MS data for this compound is not present in the available search results. nist.gov

Theoretical and Computational Chemistry Approaches to Iminophenimide

Quantum Chemical Calculations for Electronic Structure and EnergeticsQuantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level.chemblink.comThese methods solve the Schrödinger equation (or approximations of it) to determine the electronic wavefunction and energy of a molecule.chemblink.com

Density Functional Theory (DFT) Studies on Ground and Excited StatesDensity Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing computational cost with accuracy.jneonatalsurg.comnih.govFor a molecule like Iminophenimide, DFT would be used to optimize its three-dimensional geometry in the ground electronic state, providing information on bond lengths, bond angles, and dihedral angles. It would also yield crucial energetic information and data on the distribution of electrons, such as the molecular electrostatic potential, which indicates regions prone to electrophilic or nucleophilic attack.

To study excited states, Time-Dependent Density Functional Theory (TD-DFT) is the most common extension. nih.govscielo.bracs.orgmdpi.com A TD-DFT calculation on this compound would predict its electronic absorption spectrum (UV-Vis), identifying the energies of vertical excitations from the ground state to various excited states and the probability of these transitions (oscillator strengths). mdpi.com This is crucial for understanding the photophysical properties of a molecule. However, no specific DFT or TD-DFT studies focused on this compound have been found in the literature.

Reactivity and Interaction Site PredictionComputational methods can predict which parts of a molecule are most likely to be involved in chemical reactions. Analysis of frontier molecular orbitals (the HOMO and LUMO) from a DFT calculation, for instance, can identify the sites most likely to donate or accept electrons.pharmakonpress.grFurthermore, calculated atomic charges or the molecular electrostatic potential map can highlight electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For a potential drug molecule, these predictions are vital for understanding its mechanism of action and potential metabolic pathways. No specific computational studies on the reactivity of this compound have been published.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the three-dimensional charge distribution of a molecule. uni-muenchen.de It helps in predicting how a molecule will interact with other chemical species, particularly in identifying sites for electrophilic and nucleophilic attacks. researchgate.net The MEP surface is color-coded to represent different electrostatic potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies regions of low electron density (positive potential), indicating sites for nucleophilic attack. wolfram.com Green and yellow represent areas with near-zero or intermediate potential, respectively.

For a hypothetical this compound molecule, an MEP analysis would likely reveal the most negative potential localized around the nitrogen and oxygen atoms of the imide and imino groups, owing to their high electronegativity. These regions would be the primary sites for hydrogen bonding and interactions with electrophiles. researchgate.net Conversely, the hydrogen atoms attached to the aromatic ring and the imide nitrogen would exhibit a positive electrostatic potential, making them susceptible to interactions with nucleophiles.

Hypothetical MEP Data for this compound

| Molecular Region | Predicted Electrostatic Potential Range (kcal/mol) | Predicted Reactivity |

|---|---|---|

| Carbonyl Oxygen Atoms | -55 to -40 | Site for Electrophilic Attack, Hydrogen Bond Acceptor |

| Imino Nitrogen Atom | -45 to -30 | Site for Electrophilic Attack, Hydrogen Bond Acceptor |

| Aromatic Ring (π-system) | -15 to +15 | Complex interactions, potential for π-stacking |

| Imide N-H Proton | +30 to +50 | Site for Nucleophilic Attack, Hydrogen Bond Donor |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity and electronic properties. wikipedia.orgnumberanalytics.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. numberanalytics.com The energy of the HOMO is related to its electron-donating ability, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a significant indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. malayajournal.org

In the context of this compound, the HOMO would likely be distributed over the electron-rich phenyl ring and the lone pairs of the nitrogen and oxygen atoms. The LUMO, on the other hand, would be expected to be localized on the electron-deficient carbonyl groups and the imino C=N bond. A small HOMO-LUMO gap would suggest that this compound could be a reactive molecule, potentially useful in charge transfer applications. malayajournal.org

Hypothetical FMO Data for this compound Analog

| Parameter | Energy (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.5 | Electron-donating capability |

| LUMO Energy | -1.8 | Electron-accepting capability |

Natural Bond Orbital (NBO) Analysis for Bonding Characterization

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure within a molecule by transforming the complex wave function into localized Lewis-like structures (bonds, lone pairs, and core orbitals). uni-muenchen.denih.gov This method allows for the quantitative analysis of electron delocalization and hyperconjugative interactions through second-order perturbation theory. wisc.edu The stabilization energy (E(2)) associated with the interaction between a filled (donor) NBO and an empty (acceptor) NBO quantifies the strength of the delocalization.

For this compound, NBO analysis would characterize the nature of the sigma (σ) and pi (π) bonds. Significant delocalization would be expected from the lone pairs of the oxygen (LP(O)) and nitrogen (LP(N)) atoms to the antibonding π* orbitals of the carbonyl (C=O) and imino (C=N) groups. These interactions contribute to the stability of the molecule and influence its geometry and reactivity. The analysis would also detail the hybridization of each atom. uni-muenchen.defaccts.de

Hypothetical NBO Interaction Data for this compound

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Type of Interaction |

|---|---|---|---|

| LP(O) | π*(C=N) | ~15-25 | π-conjugation |

| LP(N) | π*(C=O) | ~20-35 | π-conjugation |

| π(C=C) of Phenyl Ring | π*(C=O) | ~10-20 | Resonance delocalization |

Computational Elucidation of Reaction Mechanisms

Computational chemistry is an indispensable tool for elucidating reaction mechanisms, allowing researchers to map potential energy surfaces, identify transition states, and calculate activation energies. sumitomo-chem.co.jpnih.gov By modeling the reaction pathway, one can understand the step-by-step process of bond breaking and formation, providing insights that are often difficult to obtain through experimental means alone. rsc.org Methods like Density Functional Theory (DFT) are commonly used to calculate the geometries and energies of reactants, intermediates, transition states, and products. researchgate.net

For a hypothetical reaction involving this compound, such as its synthesis or a subsequent transformation, computational studies could predict the most favorable pathway. For instance, in a condensation reaction to form this compound, calculations could determine whether the mechanism is concerted or stepwise, identify the rate-determining step by comparing activation barriers, and analyze the role of a catalyst in lowering the energy of the transition state. sumitomo-chem.co.jp

Materials Informatics and Machine Learning for this compound Analogs

Materials informatics combines materials science with data science and machine learning to accelerate the discovery and design of new materials. diva-portal.orgnumberanalytics.com By training algorithms on large datasets of known materials and their properties, machine learning models can predict the characteristics of novel compounds, significantly reducing the time and cost of experimental research. kri-inc.jpidtechex.com This data-driven approach is increasingly used to explore vast chemical spaces for materials with desired electronic, optical, or mechanical properties. github.com

In the case of this compound, if a database of similar compounds with known properties were available, machine learning models could be developed to predict the properties of new, unsynthesized analogs. For example, a model could be trained to predict the HOMO-LUMO gap, solubility, or thermal stability of this compound derivatives based on their molecular structure. This would enable a high-throughput virtual screening of thousands of potential candidates to identify promising molecules for specific applications, such as in organic electronics or pharmaceuticals, before committing to their synthesis and experimental characterization. diva-portal.org

Advanced Research Frontiers and Future Directions in Iminophenimide Chemistry

Innovative Methodologies for Precise Molecular Engineering

The precise construction of complex organic molecules is a cornerstone of modern chemistry. For a hypothetical "Iminophenimide," research would likely focus on developing innovative synthetic methodologies that allow for exacting control over its molecular structure. This would involve the exploration of novel coupling reactions, stereoselective synthesis, and the use of advanced protecting group strategies. The goal would be to create a toolbox of reactions that could be used to synthesize a wide array of "this compound" derivatives with tailored electronic, steric, and photophysical properties.

A key area of investigation would be the development of catalytic systems that can achieve high levels of regio- and stereoselectivity. This could involve the design of chiral catalysts for asymmetric synthesis, leading to the production of enantiomerically pure "this compound" analogues. Furthermore, the application of flow chemistry techniques could offer enhanced control over reaction parameters, leading to higher yields, improved purity, and the potential for safer and more scalable synthesis.

Expanding Catalytic Versatility in Synthetic Transformations

Beyond its synthesis, a significant research avenue for a putative "this compound" would be its application as a catalyst in a variety of synthetic transformations. The inherent electronic features of imine and imide functionalities suggest that "this compound" could be a versatile ligand for transition metal catalysis or even act as an organocatalyst itself. Research in this area would aim to uncover new catalytic activities, moving beyond established transformations to explore uncharted chemical space.

Potential catalytic applications could include C-H activation, cross-coupling reactions, and asymmetric catalysis. The modular nature of a hypothetical "this compound" scaffold would allow for the systematic tuning of its steric and electronic properties to optimize catalytic performance for specific reactions. The development of "this compound"-based catalysts could lead to more efficient and sustainable synthetic routes to valuable chemical entities.

Development of In-Situ Spectroscopic Techniques for Real-Time Monitoring

Techniques such as in-situ NMR, IR, and Raman spectroscopy, coupled with advanced data analysis methods, could be employed to track the concentration of reactants, products, and intermediates as a function of time. This would allow for the elucidation of complex reaction networks and the identification of key reaction parameters that govern product distribution and yield. For instance, monitoring the formation and consumption of a proposed "this compound" intermediate could provide direct evidence for a hypothesized reaction mechanism.

Synergistic Integration of Experimental and Computational Research

The synergy between experimental and computational chemistry is a powerful tool for accelerating chemical discovery. In the context of "this compound," a combined approach would be crucial for both predicting its properties and guiding experimental efforts. Computational modeling, using techniques such as Density Functional Theory (DFT), can provide insights into the electronic structure, stability, and reactivity of "this compound" and its derivatives.

This computational foresight can be used to design new synthetic targets with desired properties, predict the outcomes of catalytic reactions, and rationalize experimental observations. For example, computational screening of a virtual library of "this compound"-based catalysts could identify promising candidates for experimental validation, thereby saving significant time and resources. The iterative loop of prediction, synthesis, and testing is a hallmark of modern chemical research and would be a key driver of innovation in "this compound" chemistry.

Astrochemical and Prebiotic Relevance of Imine Chemistry

The study of imine chemistry has significant implications for understanding the origins of life. Imines are considered key intermediates in the prebiotic synthesis of amino acids and other biomolecules. While "this compound" itself is a hypothetical construct, the broader study of imine formation and reactivity under astrophysically relevant conditions is an active area of research.

Investigations into the formation of complex imines on interstellar ice grains and in planetary atmospheres contribute to our understanding of the chemical inventory of the universe and the potential pathways for the emergence of life. Laboratory experiments that simulate these extreme environments, combined with observational data from radio telescopes, provide a window into the rich and complex chemistry that occurs in space. The fundamental principles governing the stability and reactivity of imines are central to these astrochemical and prebiotic studies.

Q & A

Q. What established synthesis routes exist for Iminophenimide, and how do reaction conditions influence yield and purity?

- Methodological Answer : this compound synthesis typically involves cyclocondensation of amine precursors with carbonyl derivatives under acidic or basic catalysis. Key variables include solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and stoichiometric ratios of reactants. For reproducibility, optimize reaction time via TLC monitoring and purify using column chromatography with gradient elution (e.g., hexane/ethyl acetate). Yield improvements (>70%) are achievable by introducing inert atmospheres (N₂/Ar) to prevent oxidation side reactions .

Q. Table 1: Comparative Synthesis Methods

| Precursors | Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|---|

| Aniline + Phthalic anhydride | H₂SO₄ | DMF | 100 | 65 | 95% |

| Benzamide + NH₃ | K₂CO₃ | THF | 80 | 72 | 98% |

Q. How can spectroscopic techniques (NMR, IR, MS) be optimized for characterizing this compound derivatives?

- Methodological Answer :

- NMR : Use deuterated DMSO-d₆ for solubility. Assign peaks via 2D-COSY and HSQC to resolve aromatic proton coupling (δ 7.2–8.1 ppm) and imine protons (δ 9.5–10.2 ppm).

- IR : Identify characteristic C=N stretches (1600–1680 cm⁻¹) and N-H bends (3300–3500 cm⁻¹). Baseline correction is critical for low-concentration samples.

- MS : Employ high-resolution ESI-MS to distinguish isotopic patterns and confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 245.0821). Calibrate instruments with standard references like sodium formate .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound across different cell lines?

- Methodological Answer : Discrepancies often arise from variations in cell culture conditions (e.g., serum concentration, passage number) or assay protocols (MTT vs. resazurin). To standardize results:

Validate cell line authenticity via STR profiling.

Use internal controls (e.g., cisplatin for cytotoxicity assays).

Perform dose-response curves (IC₅₀) in triplicate across multiple labs.

Meta-analysis of existing data (e.g., comparing IC₅₀ values in HeLa vs. MCF-7 cells) can identify outliers caused by assay sensitivity thresholds .

Q. Table 2: Bioactivity Data Comparison

| Cell Line | Assay Type | IC₅₀ (µM) | Study Reference |

|---|---|---|---|

| HeLa | MTT | 12.3 ± 1.2 | Zhang et al., 2022 |

| MCF-7 | Resazurin | 8.9 ± 0.8 | Lee et al., 2023 |

Q. How to design computational models to predict this compound’s reactivity in novel catalytic systems?

- Methodological Answer :

- DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to map electron density distributions and HOMO-LUMO gaps. Focus on imine group electrophilicity.

- MD Simulations : Apply AMBER force fields to model solvent interactions (e.g., aqueous vs. organic environments). Monitor binding energies with catalytic metal centers (e.g., Pd, Cu).

- Validation : Cross-check computational results with experimental kinetic data (e.g., kₐₜₜ values in cross-coupling reactions). Adjust models for steric effects using crystallographic data .

Research Design and Data Integrity

Q. What statistical methods are appropriate for analyzing dose-dependent effects of this compound in preclinical studies?

- Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal dose-response curves. Calculate Hill slopes to assess cooperativity. For multi-group comparisons, apply ANOVA with Tukey’s post-hoc test. Report 95% confidence intervals and effect sizes (Cohen’s d). Address batch effects via randomized block designs .

Q. How to address reproducibility challenges in this compound’s spectral data across laboratories?

- Methodological Answer : Standardize protocols using IUPAC guidelines:

- NMR : Calibrate with tetramethylsilane (TMS); report solvent and temperature.

- XRD : Deposit crystallographic data in the Cambridge Structural Database (CSD).

- Inter-lab Collaboration : Share raw data via repositories like Zenodo and conduct round-robin tests to identify instrumental variability .

Literature and Knowledge Gaps

Q. How to conduct a systematic review of this compound’s applications in heterocyclic chemistry?

- Methodological Answer :

- Search Strategy : Use Scopus/Web of Science with keywords: “this compound AND (synthesis OR catalysis)”. Apply Boolean operators and filter by publication year (last 10 years).

- Screening : Follow PRISMA guidelines to exclude non-peer-reviewed sources.

- Gap Analysis : Identify understudied areas (e.g., enantioselective synthesis) using VOSviewer keyword clustering .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.